N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazole core, which is a heterocyclic aromatic organic compound, and is substituted with dichloro and nitrophenoxy groups, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps:
Formation of the Benzoxazole Core: The initial step involves the synthesis of the benzoxazole core. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Chlorination: The benzoxazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents at the 5 and 7 positions.
Coupling Reaction: The chlorinated benzoxazole is then coupled with 3-aminophenyl acetic acid under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Nitration: The final step involves the nitration of the phenoxy group using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenoxy group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The dichloro groups on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives with potentially diverse properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The dichloro and nitrophenoxy groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and nitrophenoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds that may lack one or both of these functional groups.
This compound’s unique structure allows for a wide range of chemical modifications, making it a versatile tool in various fields of scientific research.
Properties
IUPAC Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O5/c22-13-9-15(23)20-16(10-13)25-21(31-20)12-4-3-5-14(8-12)24-19(27)11-30-18-7-2-1-6-17(18)26(28)29/h1-10H,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMYLARUMJPCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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